REACTION_CXSMILES
|
C(OC(N1C[C@H](O)C[C@@H]1C(O)=O)=O)(C)(C)C.[CH2:17]([N:21]([CH3:34])[C:22]([C:24]1[CH:25]=[C:26]([CH:31]=[CH:32][CH:33]=1)[C:27]([O:29]C)=[O:28])=[O:23])[CH2:18][CH2:19][CH3:20].COC(C1C=C(C=CC=1)C(O)=O)=O.CCN(C(C)C)C(C)C.CN(C(ON1N=NC2C=CC=NC1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F.CNCCCC>ClCCl.CN(C=O)C>[CH2:17]([N:21]([CH3:34])[C:22]([C:24]1[CH:25]=[C:26]([CH:31]=[CH:32][CH:33]=1)[C:27]([OH:29])=[O:28])=[O:23])[CH2:18][CH2:19][CH3:20] |f:4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1[C@H](C[C@H](C1)O)C(=O)O
|
Name
|
Methyl 3-(butyl(methyl)carbamoyl)benzoate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)N(C(=O)C=1C=C(C(=O)OC)C=CC1)C
|
Name
|
|
Quantity
|
1.8 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C=1C=C(C(=O)O)C=CC1
|
Name
|
|
Quantity
|
2.58 g
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
4.18 g
|
Type
|
reactant
|
Smiles
|
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1.F[P-](F)(F)(F)(F)F
|
Name
|
|
Quantity
|
1.13 g
|
Type
|
reactant
|
Smiles
|
CNCCCC
|
Type
|
CUSTOM
|
Details
|
After stirring for 10 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was then added
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred at rt for 3 h
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
Dichloromethane was removed
|
Type
|
ADDITION
|
Details
|
ethyl acetate (300 mL) was added
|
Type
|
WASH
|
Details
|
the mixture was washed with 1N HCl, sodium carbonate solution, H2O
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)N(C(=O)C=1C=C(C(=O)O)C=CC1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |